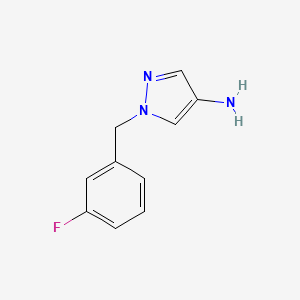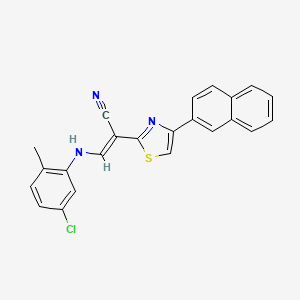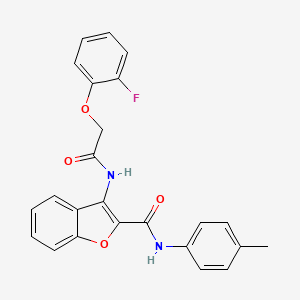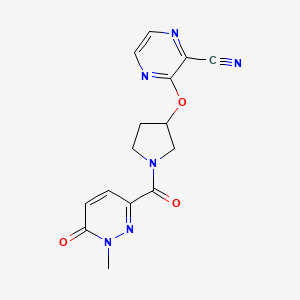
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in different fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Photophysical Properties
The novel chloroquinoline-based chalcones, which include derivatives related to the compound , exhibit interesting photophysical properties. These compounds, characterized by various spectroscopic methods, show significant absorbance and fluorescence spectra. The effect of different solvents on their emission spectra was also studied, highlighting their potential in photophysical applications. The thermal stability of these compounds adds to their utility in materials science and photophysical research (Singh, Sindhu, & Khurana, 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated novel quinazolinone derivatives for their antimicrobial activity. These compounds, including various substituted C-2 quinazolinones, have been tested against different bacterial and fungal strains. Their structural characteristics and synthesis pathways have been detailed, providing insights into their antimicrobial potential (Desai, Dodiya, & Shihory, 2011).
Antitubercular and Antibacterial Activities
Compounds derived from quinazolinone and benzothiophene have shown promising antitubercular and antibacterial activities. Their synthesis and biological evaluation have contributed to the search for new antimicrobial agents, offering a foundation for future drug discovery efforts (Rao & Subramaniam, 2015).
Synthesis and Catalysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through one-pot, three-component reactions showcases the versatility of quinazolinone derivatives in synthetic chemistry. These reactions, facilitated by catalysts like silica-bonded N-propylsulfamic acid, underscore the compound's utility in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).
Corrosion Inhibition
Quinolinyl triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating the compound's application in materials science. The efficacy of these inhibitors highlights the potential for developing new materials that protect against corrosion (Bhat & Shetty, 2021).
Antihistamine Agents
The development of novel quinazolin-4(3H)-one derivatives as antihistamine agents illustrates the compound's therapeutic potential. These derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, offering new avenues for the treatment of allergic reactions without significant sedation (Alagarsamy, Narendhar, Sulthana, Solomon, 2014).
Propriétés
IUPAC Name |
3-(2-chloroquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O/c21-18-13(9-12-5-1-3-7-16(12)23-18)10-14(11-22)19-24-17-8-4-2-6-15(17)20(26)25-19/h1-10H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBGNMTDILCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)




![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)


![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)